An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and potential significance of the novel compound 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine. As experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from predictive models and established principles of tetrazole chemistry.[1] The tetrazole moiety is a well-regarded bioisostere for the carboxylic acid group, a foundational concept in medicinal chemistry for enhancing metabolic stability and pharmacokinetic profiles.[2][3][4] This guide will delve into the predicted structural attributes, propose a viable synthetic pathway, outline a comprehensive characterization workflow, and discuss potential pharmacological applications based on the rich history of tetrazole derivatives in drug discovery.[4][5][6]
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[2] Their unique electronic and structural properties have positioned them as crucial pharmacophores in modern drug design.[2] A key feature of the 1H-tetrazole ring is its ability to act as a non-classical bioisostere of the carboxylic acid group.[3][7] This bioisosteric replacement is a widely employed strategy to improve a drug candidate's metabolic stability, lipophilicity, and membrane permeability, while maintaining the necessary interactions with biological targets.[8][9] Tetrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antibacterial, anticancer, and antifungal properties.[2][4][5] The subject of this guide, 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine, combines this important heterocyclic system with a tertiary amine, suggesting intriguing possibilities for its chemical behavior and biological activity.
Molecular Structure and Predicted Physicochemical Properties
Structural Elucidation
The molecular structure of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine consists of a central tertiary carbon atom bonded to two ethyl groups, an amine group, and a 1H-1,2,3,4-tetrazol-5-yl ring. The tetrazole ring itself can exist in tautomeric forms, with the 1H and 2H tautomers being the most common and aromatic.[2] The presence of both a basic amine group and an acidic tetrazole ring suggests that the compound can exist as a zwitterion under certain pH conditions.
Predicted Physicochemical Data
Due to the limited experimental data for this specific compound, the following properties are predicted based on its structure, leveraging computational models.[1]
| Property | Predicted Value | Source |
| Molecular Formula | C6H13N5 | PubChem[1] |
| Molecular Weight | 155.20 g/mol | PubChem[1] |
| XLogP3 | -0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 85.2 Ų | PubChem[1] |
| pKa (acidic, tetrazole) | ~4.5 - 5.0 | Analogous to other 5-substituted tetrazoles[2] |
| pKa (basic, amine) | ~9.0 - 10.0 | Analogous to tertiary amines |
Proposed Synthesis and Characterization Workflow
Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible synthetic route to 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine involves the well-established [2+3] cycloaddition reaction between a nitrile and an azide.[4] The key intermediate would be 3-amino-3-cyanopentane.
Caption: Proposed synthetic pathway for 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine.
Experimental Protocol: Synthesis
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Step 1: Synthesis of 3-amino-3-cyanopentane (Strecker Synthesis).
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To a solution of 3-pentanone in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
-
-
Step 2: Synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine ([2+3] Cycloaddition). [10]
-
Dissolve 3-amino-3-cyanopentane in N,N-dimethylformamide (DMF).
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, acidify with HCl, and extract the product.
-
Purify the final compound by recrystallization or column chromatography.
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Characterization Workflow
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: A comprehensive workflow for the characterization of the target molecule.
Spectroscopic Signatures
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), a broad singlet for the amine protons, and a downfield signal for the tetrazole N-H proton. |
| ¹³C NMR | Resonances for the ethyl carbons, the quaternary carbon, and a characteristic downfield signal for the tetrazole ring carbon (typically 150-160 ppm).[11] |
| FTIR | Characteristic absorption bands for N-H stretching (amine and tetrazole), C-H stretching (alkyl), and C=N and N=N stretching of the tetrazole ring.[11] |
| Mass Spec (HRMS) | The molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.[11] |
Potential Applications in Drug Development
The unique structural features of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine suggest several potential avenues for investigation in drug discovery.
Bioisosterism and Target Engagement
As a bioisostere of a carboxylic acid, the tetrazole moiety can mimic the interactions of a carboxylate group with biological targets, such as forming salt bridges with arginine or lysine residues in a protein's active site.[12] The tertiary amine adds a basic center, which could be crucial for solubility or for interacting with other residues.
Neurological and Psychiatric Disorders
Several tetrazole derivatives have been investigated for their activity on the central nervous system. For instance, some act as antagonists for NMDA and metabotropic glutamate receptors, suggesting potential applications in treating epilepsy, anxiety, and neurodegenerative diseases.[13] The GABA-ergic system is another potential target, with some tetrazolylalkylamines showing promise as anticonvulsant agents.[13]
Antimicrobial and Anticancer Activity
The tetrazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[2][5] The combination of the tetrazole ring with other pharmacophores can lead to potent inhibitors of microbial growth or cancer cell proliferation.[2]
Conclusion
While 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine remains a largely uncharacterized molecule, its structure holds considerable promise for further investigation. By leveraging the well-established principles of tetrazole chemistry, this guide provides a predictive framework for its synthesis, characterization, and potential applications. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related novel chemical entities.
References
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
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One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
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Acid Bioisosteres.
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Tetrazoles: Synthesis and Biological Activity.
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Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
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Biological activities importance of Tetrazole derivatives.
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3-(1h-1,2,3,4-tetrazol-5-yl)pentan-3-amine.
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[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine.
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CAS 616-24-0: 3-Pentanamine.
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Synthesis of 3-(1H-Tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via nitrile II).
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Tetrazoles: A multi-potent motif in drug design.
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.
-
Synthesis of 1H-tetrazoles.
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